2-Bromo-5-fluoro-4-isopropenyl-pyridine
Description
Chemical Structure and Properties
2-Bromo-5-fluoro-4-isopropenyl-pyridine is a halogenated pyridine derivative with the molecular formula C₈H₇BrFN and a molecular weight of 216 g/mol. Its structure features:
- A bromo substituent at position 2 (electron-withdrawing, acts as a leaving group).
- A fluoro substituent at position 5 (electron-withdrawing, enhances ring activation).
- An isopropenyl group (-CH₂-C(CH₃)=CH₂) at position 4 (electron-donating via alkyl conjugation, introduces steric bulk).
Synthesis and Applications
The compound is synthesized via halogenation and alkylation reactions, such as Friedel-Crafts alkylation or cross-coupling, to introduce the isopropenyl group. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, leveraging its reactivity in nucleophilic aromatic substitution (SNAr) and coupling reactions.
Properties
Molecular Formula |
C8H7BrFN |
|---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
2-bromo-5-fluoro-4-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H7BrFN/c1-5(2)6-3-8(9)11-4-7(6)10/h3-4H,1H2,2H3 |
InChI Key |
UEQIGYWYNAGFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=NC=C1F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Structural Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Type |
|---|---|---|---|---|
| 2-Bromo-5-fluoro-4-isopropenyl-pyridine | C₈H₇BrFN | 216 | Br, F, isopropenyl | Pyridine |
| 3-Bromo-4-(pyrrolidin-3-yl)pyridine | C₉H₁₂BrN₂ | 243.11 | Br, pyrrolidinyl | Pyridine |
| 5-Bromo-4-(2-methylphenyl)pyrimidine | C₁₁H₉BrN₂ | 249.11 | Br, 2-methylphenyl | Pyrimidine |
| 5-Bromo-2-chloro-4-methylpyrimidine | C₅H₅BrClN₂ | 205.67 | Br, Cl, methyl | Pyrimidine |
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